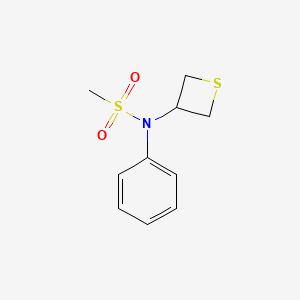![molecular formula C17H17NO5S B4238301 dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate](/img/structure/B4238301.png)
dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate
Descripción general
Descripción
Dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate, also known as DTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTPA is a derivative of terephthalic acid and has a unique molecular structure that makes it suitable for use in different research areas.
Mecanismo De Acción
The mechanism of action of dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate is based on its ability to bind to metal ions and form stable complexes. dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate has a high affinity for metal ions such as copper, zinc, and iron, which makes it suitable for use in metal chelation therapy. dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate forms stable complexes with metal ions, which can be excreted from the body through urine.
Biochemical and Physiological Effects:
dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate has been shown to have a high binding affinity for metal ions, which makes it suitable for use in metal chelation therapy. dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate in laboratory experiments include its high purity, low toxicity, and ability to form stable complexes with metal ions. The limitations of using dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate in laboratory experiments include its cost and the need for specialized equipment for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the use of dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate in scientific research. One potential application is in the development of new metal chelation therapies for the treatment of metal toxicity. Another potential application is in the development of new fluorescent sensors for the detection of metal ions in biological and environmental samples. Additionally, dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate could be used as a building block for the synthesis of advanced materials with unique properties. Further research is needed to explore these potential applications and to optimize the synthesis and characterization of dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate.
Aplicaciones Científicas De Investigación
Dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate has been extensively studied for its potential applications in various fields, including drug delivery, fluorescent sensors, and material science. In drug delivery, dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate has been used as a ligand for the targeted delivery of anticancer drugs to cancer cells. dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate has also been used as a fluorescent sensor for the detection of metal ions in biological and environmental samples. In material science, dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate has been used as a building block for the synthesis of metal-organic frameworks and other advanced materials.
Propiedades
IUPAC Name |
dimethyl 2-(3-thiophen-2-ylpropanoylamino)benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-22-16(20)11-5-7-13(17(21)23-2)14(10-11)18-15(19)8-6-12-4-3-9-24-12/h3-5,7,9-10H,6,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVSMVSMJDHKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4238220.png)

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4238243.png)
![6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4238252.png)
![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4238261.png)

![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide](/img/structure/B4238277.png)
![ethyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4238279.png)


![N-{3-[(3,4-dichlorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4238295.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4238296.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4238297.png)
![N-[2-(benzyloxy)benzyl]ethanamine hydrochloride](/img/structure/B4238311.png)